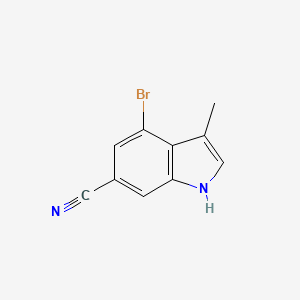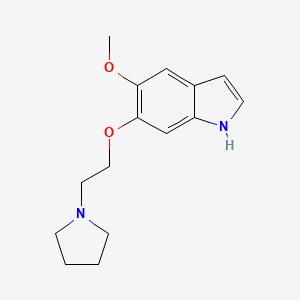
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position and the ethoxy group at the 6-position. The pyrrolidin-1-yl group is then attached to the ethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
化学反应分析
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles.
科学研究应用
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
相似化合物的比较
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole can be compared with other indole derivatives, such as:
5-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the ethoxy group at the 6-position.
6-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-(2-(morpholin-1-yl)ethoxy)-1H-indole: Similar structure but has a morpholin-1-yl group instead of a pyrrolidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
5-methoxy-6-(2-pyrrolidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-10-12-4-5-16-13(12)11-15(14)19-9-8-17-6-2-3-7-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
InChI 键 |
YDVRGRRIBJROLI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


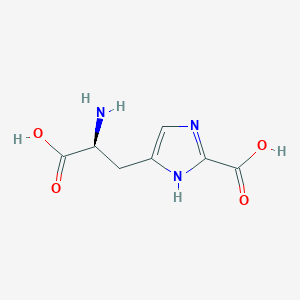
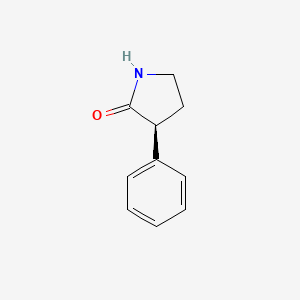

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
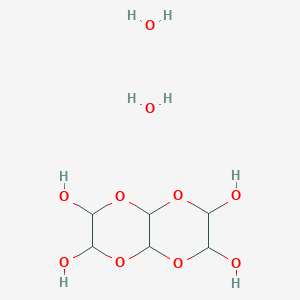
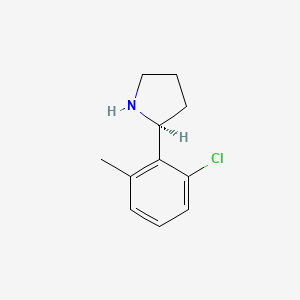
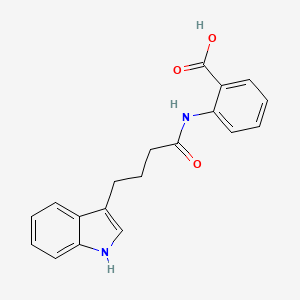
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
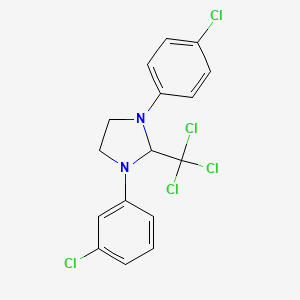
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
